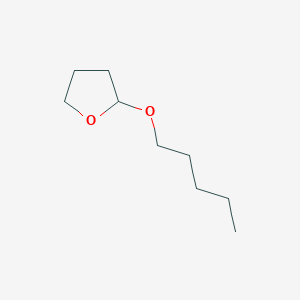![molecular formula C12H10N4O B14517371 4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-77-6](/img/structure/B14517371.png)
4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with a suitable nitrile or amide derivative in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .
相似化合物的比较
Similar Compounds
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the oxide group, which may result in different reactivity and biological activity.
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
62564-77-6 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC 名称 |
4-methyl-5-oxido-1-phenylpyrazolo[3,4-d]pyrimidin-5-ium |
InChI |
InChI=1S/C12H10N4O/c1-9-11-7-14-16(10-5-3-2-4-6-10)12(11)13-8-15(9)17/h2-8H,1H3 |
InChI 键 |
PJXMIKZVEHQQIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C=NC2=C1C=NN2C3=CC=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


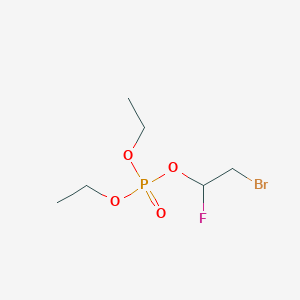

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
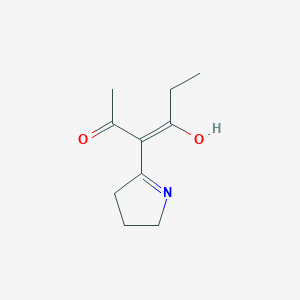
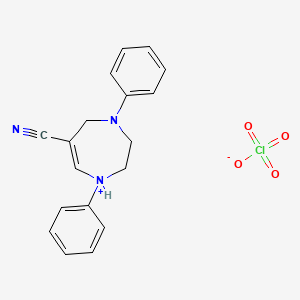
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)


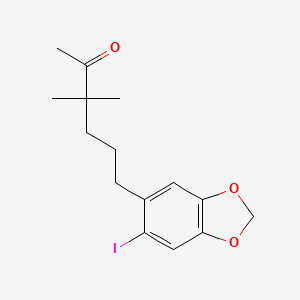
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
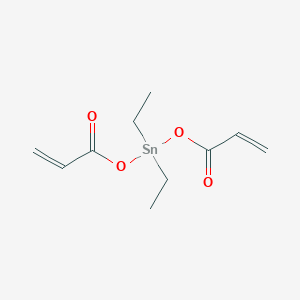

![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
